molecular formula C28H24F3NO4S B2532622 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate CAS No. 338749-55-6

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate

Cat. No. B2532622
CAS RN: 338749-55-6
M. Wt: 527.56
InChI Key: FRZPKYYBGIQJHG-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing agents . The trifluoromethyl group can also participate in various reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole is a polar compound and it’s expected to have a relatively high boiling point due to the presence of polar N-H bonds . The trifluoromethyl group is also highly electronegative, which could further increase the polarity of the compound .

Scientific Research Applications

  • Molecular Conformations and Hydrogen Bonding:

    • The synthesis and analysis of closely related compounds, such as 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have revealed insights into their molecular conformations and hydrogen bonding patterns. These studies contribute to the understanding of the compound's structural characteristics and potential interactions with other molecules (Sagar et al., 2017).
  • Synthesis of Polymeric Structures:

    • The protonation of aryl sulfoxides under strongly acidic conditions has been leveraged to synthesize polymeric structures involving aromatic sulfonium cations. This process is significant for the creation of engineering plastics and understanding the reaction mechanisms of related compounds (Oyaizu et al., 2003).
  • Functionalized Pyrroles Synthesis:

    • The synthesis of 2-trifluoromethyl-5-(arylsulfonyl)methyl pyrroles and related compounds from trifluoromethyl-substituted 3-aza-1,5-enynes has been studied. The process involves a cyclization/sulfonyl group migration cascade, revealing intricate reaction pathways and providing a foundation for the synthesis of complex molecular structures (Zhao et al., 2016).
  • Regioselectivity in Reactions:

    • The understanding of regioselectivity in reactions involving N-(polychloroethylidene)-sulfonamides with pyrrole compounds contributes to the knowledge of how substituents and reactant structures influence the outcome of chemical reactions. Such studies are essential for the targeted synthesis of compounds with desired properties (Rozentsveig et al., 2008).

Future Directions

The study of pyrrole derivatives is a vibrant field due to their wide range of biological activities . Future research could focus on synthesizing new pyrrole derivatives and studying their properties and potential applications.

properties

IUPAC Name

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO4S/c1-18-6-4-7-21(14-18)27(33)36-17-22-15-26(20-10-12-25(13-11-20)37(3,34)35)32(19(22)2)24-9-5-8-23(16-24)28(29,30)31/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZPKYYBGIQJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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